molecular formula C13H8Cl3NO2 B11947899 2,4,6-trichlorophenyl N-phenylcarbamate CAS No. 78103-50-1

2,4,6-trichlorophenyl N-phenylcarbamate

Cat. No.: B11947899
CAS No.: 78103-50-1
M. Wt: 316.6 g/mol
InChI Key: MHTUWWRVXGIDIK-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl N-phenylcarbamate is a chemical compound with the molecular formula C13H8Cl3NO2 and a molecular weight of 314.57 g/mol . Its structure consists of a phenylcarbamate group linked to a 2,4,6-trichlorophenyl ring. This compound is for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a standard or building block in chemical synthesis and analytical studies. Its structural relationship to other chlorinated aromatics, such as carbanilides, may make it a compound of interest in various environmental and biological research areas . Please consult the safety data sheet for proper handling and storage information.

Properties

CAS No.

78103-50-1

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

(2,4,6-trichlorophenyl) N-phenylcarbamate

InChI

InChI=1S/C13H8Cl3NO2/c14-8-6-10(15)12(11(16)7-8)19-13(18)17-9-4-2-1-3-5-9/h1-7H,(H,17,18)

InChI Key

MHTUWWRVXGIDIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method leverages the reactivity of N-substituted trichloroacetamides (NTCAs) with alcohols under basic conditions. For 2,4,6-trichlorophenyl N-phenylcarbamate, N-phenyl trichloroacetamide (NTCA) reacts with 2,4,6-trichlorophenol in the presence of a strong base such as 1,8-diazabicycloundec-7-ene (DBU). The base deprotonates the phenol, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the NTCA. The reaction proceeds via a nucleophilic acyl substitution mechanism, releasing trichloroacetate and forming the carbamate bond.

Typical Conditions :

  • Molar Ratio : 1:1.1 (NTCA : 2,4,6-trichlorophenol)

  • Base : DBU (1.0 equivalent)

  • Solvent : Acetonitrile or toluene

  • Temperature : 80°C

  • Time : 67 hours

  • Yield : 70–88% (depending on substituents)

Key Advantages and Limitations

  • Advantages :

    • Avoids hazardous reagents like phosgene.

    • High functional group tolerance due to mild conditions.

  • Limitations :

    • Prolonged reaction times.

    • Requires stoichiometric amounts of DBU, increasing costs.

Experimental Optimization

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates by stabilizing transition states.

  • Base Screening : DBU outperforms weaker bases (e.g., triethylamine) due to its strong deprotonation capability.

Activated Carbonate Method Using p-Nitrophenyl Chloroformate

Two-Step Synthesis via Mixed Carbonates

This approach employs p-nitrophenyl chloroformate (PNPCOCl) as an activating agent. The protocol involves:

  • Formation of Activated Carbonate :
    PNPCOCl reacts with 2,4,6-trichlorophenol to generate a reactive carbonate intermediate.

  • Amine Displacement :
    The intermediate undergoes nucleophilic attack by aniline, yielding the target carbamate and releasing p-nitrophenol as a byproduct.

Stepwise Conditions :

  • Carbonate Formation :

    • Molar Ratio : 1:1 (PNPCOCl : 2,4,6-trichlorophenol)

    • Base : Triethylamine (1.2 equivalents)

    • Solvent : Dichloromethane

    • Temperature : 0°C to room temperature

    • Time : 2 hours

  • Carbamate Formation :

    • Amine : Aniline (1.1 equivalents)

    • Solvent : Dichloromethane

    • Temperature : Room temperature

    • Time : 12 hours

    • Overall Yield : 65–75%

Critical Analysis

  • Advantages :

    • High purity due to crystalline byproducts (e.g., p-nitrophenol).

    • Scalable for industrial applications.

  • Limitations :

    • Requires handling moisture-sensitive reagents.

    • Two-step process increases complexity.

Comparative Evaluation of Methods

Parameter Base-Catalyzed Condensation Activated Carbonate
Reaction Steps 12
Yield 70–88%65–75%
Hazardous Reagents Nonep-Nitrophenol (low toxicity)
Reaction Time 67 hours14 hours total
Functional Group Tolerance HighModerate

Emerging Methods and Innovations

Palladium-Catalyzed Carbonylation

Recent advances utilize 2,4,6-trichlorophenyl formate as a CO surrogate in Pd-catalyzed reactions. While primarily used for aryl esters, this method shows potential for carbamate synthesis by substituting phenols with amines. Preliminary studies indicate moderate yields (50–60%) under optimized conditions.

Three-Component Coupling with CO₂

A phosgene-free approach involves reacting aniline, CO₂, and 2,4,6-trichlorophenyl iodide in the presence of cesium carbonate and tetrabutylammonium iodide. This method remains exploratory, with yields <50% due to challenges in aryl halide reactivity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,4,6-Trichlorophenyl N-phenylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-trichlorophenyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectral Comparisons

The electronic and steric effects of substituents on aromatic carbamates can be analyzed via NMR and IR spectroscopy. highlights that N-(2,4,6-trichlorophenyl)-substituted acetamides exhibit predictable chemical shifts in $^{1}\text{H}$ and $^{13}\text{C}$ NMR due to the additive effects of chlorine substituents. For instance:

  • N-(2,4,6-Trichlorophenyl)acetamide shows distinct deshielding of aromatic protons compared to methyl-substituted analogs (e.g., N-(2,4,6-trimethylphenyl)acetamide) due to the electron-withdrawing nature of chlorine .
  • Similar principles apply to 2,4,6-trichlorophenyl N-phenylcarbamate , where chlorine atoms likely reduce electron density on the aromatic ring, altering reactivity and binding interactions.

Metabolic Stability and Degradation Pathways

  • Banamite (N-(2,4,6-trichlorophenyl) benzenecarbohydrazonoyl chloride): Metabolized by spider mites into benzaldehyde hydrazone and benzoic hydrazide, with minor metabolites including 2,4,6-trichloroaniline. This suggests that the trichlorophenyl group resists rapid degradation, contributing to environmental persistence .
  • Trimethacarb (2,3,5-trimethylphenyl methylcarbamate) : A methyl-substituted carbamate with faster degradation due to reduced steric hindrance and lower halogen content .

Research Findings and Implications

  • Spectral Predictability : The additive effects of substituents in chlorinated carbamates allow reliable NMR predictions, aiding in structural characterization .
  • Metabolic Pathways : Trichlorophenyl groups slow degradation, making such compounds effective but environmentally persistent. Fluorinated analogs may offer alternatives with tunable degradation profiles .
  • Toxicity Considerations : Chlorinated carbamates may generate toxic metabolites like 2,4,6-trichloroaniline, necessitating rigorous environmental monitoring .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,4,6-trichlorophenyl N-phenylcarbamate, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves a multi-step process starting with the reaction of 2,4,6-trichlorophenol with phenyl isocyanate under anhydrous conditions. Key steps include:

  • Intermediate formation : Activation of the phenolic hydroxyl group using a base (e.g., triethylamine) to facilitate nucleophilic attack on the isocyanate .
  • Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and isolating the pure product .
  • Optimization : Parameters such as temperature (40–60°C), solvent polarity (e.g., dichloromethane or THF), and catalyst choice (e.g., Lewis acids) significantly impact yield. Design of experiments (DoE) can systematically evaluate these variables .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : A combination of techniques is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with aromatic proton shifts in the range of δ 7.2–7.8 ppm and carbonyl carbons at ~165 ppm .
  • FT-IR : Peaks at ~1720 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate carbamate formation .
  • HOMO-LUMO analysis : Computational methods (e.g., DFT) predict electronic transitions, with HOMO localized on the trichlorophenyl group and LUMO on the carbamate moiety, aiding in understanding reactivity .

Q. How can researchers assess the biological activity of this compound in antimicrobial studies?

  • Answer : Standard protocols include:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution .
  • Enzyme inhibition studies : Acetylcholinesterase (AChE) assays to evaluate neurotoxic potential via Ellman’s method, measuring thiocholine production at 412 nm .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

  • Answer : Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:

  • Comparative assays : Replicate studies under standardized conditions (e.g., pH, temperature, solvent) .
  • Structure-activity relationship (SAR) analysis : Synthesize derivatives (e.g., varying substituents on the phenyl ring) to isolate bioactive moieties .
  • Computational docking : Molecular dynamics simulations predict binding affinities to biological targets (e.g., AChE active sites) .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

  • Answer : Advanced methods include:

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to identify reactive sites .
  • Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., AChE) using crystal structures (PDB ID: 1ACJ) to assess inhibition mechanisms .
  • Vibronic coupling constants (VCCs) : Predict non-radiative decay rates in photostability studies, validated against experimental krk_r and knrk_{nr} values .

Q. What strategies improve the compound’s stability during storage and experimental use?

  • Answer : Stability is influenced by environmental factors:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity, with degradation monitored via HPLC .
  • pH-dependent stability : Buffered solutions (pH 3–9) reveal hydrolysis rates; carbamates are typically stable in neutral conditions but degrade under acidic/basic extremes .
  • Lyophilization : Freeze-drying enhances long-term storage stability compared to solvent-based storage .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Answer : Key considerations include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2/Xantphos) improve coupling efficiency in multi-step syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification to remove traces .
  • Flow chemistry : Continuous reactors reduce side reactions and improve scalability compared to batch methods .

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